![molecular formula C11H12N4O2S B303446 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one, also known as DMOSI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOSI is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
作用机制
The mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to inhibit the activity of viral enzymes, which makes it a potential candidate for the development of antiviral drugs. The exact mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions and its antioxidant and anti-inflammatory activities are still under investigation.
Biochemical and Physiological Effects:
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit low toxicity in vitro and in vivo studies. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of viral enzymes. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
One of the advantages of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its potential applications in various fields of research. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, which makes it a potential candidate for the development of drugs. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. However, one of the limitations of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its moderate to high cost of synthesis, which makes it less accessible to researchers with limited resources.
未来方向
There are several future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one. One of the future directions is the investigation of the mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions. Another future direction is the investigation of the antioxidant and anti-inflammatory activities of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in animal models. In addition, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs for the treatment of cancer, viral infections, and bacterial infections is a potential future direction. Finally, the investigation of the potential use of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one as a fluorescent probe for the detection of metal ions in living cells is also a potential future direction.
Conclusion:
In conclusion, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities. The future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one include the investigation of its mechanism of action, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs, and the investigation of its potential use as a fluorescent probe.
合成方法
The synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one involves the reaction of 2-amino-5-methylthiazole with 2-cyano-3,3-dimethylacrylic acid followed by the reaction with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazinecarbothioamide. The final product is obtained after a series of purification steps. The chemical synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported in several research articles, and the yield of the reaction is reported to be moderate to high.
科学研究应用
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit antioxidant and anti-inflammatory activities.
属性
产品名称 |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N4O2S/c1-14-9(10(17)15(2)11(14)18)13-12-7-3-5-8(16)6-4-7/h3-6,9,13H,1-2H3 |
InChI 键 |
WDNJEXAYHHXIKY-UHFFFAOYSA-N |
手性 SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
规范 SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
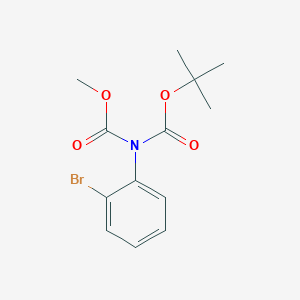
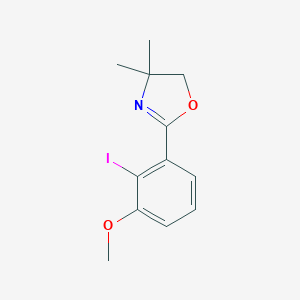

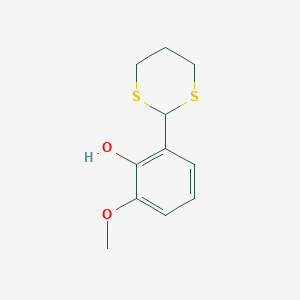

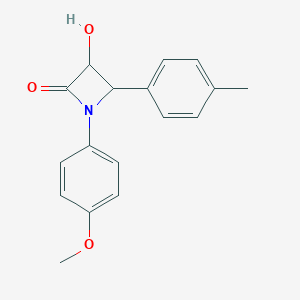



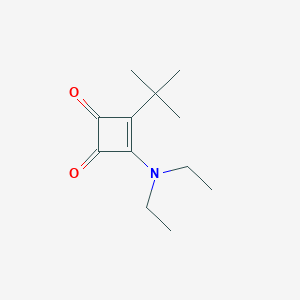
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)